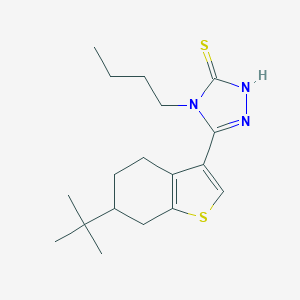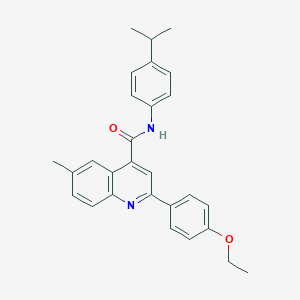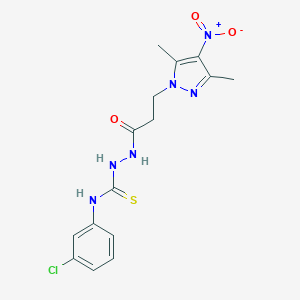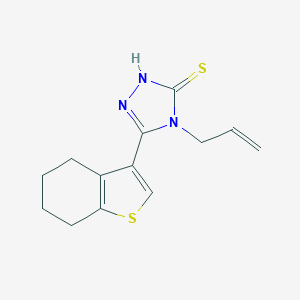![molecular formula C24H16Cl2F5N3O3 B456419 5-[(2,4-dichlorophenoxy)methyl]-N-[3,5-dimethyl-1-(2,3,4,5,6-pentafluorobenzyl)-1H-pyrazol-4-yl]-2-furamide](/img/structure/B456419.png)
5-[(2,4-dichlorophenoxy)methyl]-N-[3,5-dimethyl-1-(2,3,4,5,6-pentafluorobenzyl)-1H-pyrazol-4-yl]-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2,4-dichlorophenoxy)methyl]-N-[3,5-dimethyl-1-[(2,3,4,5,6-pentafluorophenyl)methyl]-4-pyrazolyl]-2-furancarboxamide is a dichlorobenzene.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The compound has been studied in the context of the synthesis of various derivatives. For instance, Amir and Kumar (2005) synthesized derivatives of 3,5-dimethyl pyrazoles and 3-methyl pyrazol-5-ones, including compounds related to this specific chemical structure, and examined their anti-inflammatory and other biological activities (Amir & Kumar, 2005).
Potential Biological Activities
- Research has indicated that derivatives of this compound might have biological relevance. For instance, the study of methylglyoxal, a reactive alpha-oxoaldehyde, revealed the formation of advanced glycation end-products, which are relevant in the context of diabetes and neurodegenerative diseases. This is significant as it highlights the compound's potential role in biological processes and its potential implications in disease mechanisms (Nemet, Varga-Defterdarović, & Turk, 2006).
Molecular Interaction Studies
- Detailed studies on molecular interactions, such as those conducted by Shim et al. (2002), have explored the antagonist behavior of related compounds. These studies provide insight into how similar chemical structures interact with biological receptors, which can be critical for drug development and understanding biological mechanisms (Shim et al., 2002).
Applications in Corrosion Inhibition
- Compounds with a similar structural framework have been studied for their potential as corrosion inhibitors. Wang et al. (2006) conducted a theoretical study on bipyrazolic-type organic compounds, revealing their efficiency as corrosion inhibitors and elucidating their reactive sites. This suggests potential industrial applications for such compounds in protecting metals from corrosion (Wang et al., 2006).
Potential Anticancer Activity
- Research has also delved into the potential anticancer properties of related compounds. For example, Deady et al. (2003) investigated carboxamide derivatives of benzo[b][1,6]naphthyridines for their cytotoxic activity against various cancer cell lines, indicating the possible relevance of similar chemical structures in cancer therapy (Deady et al., 2003).
Propiedades
Fórmula molecular |
C24H16Cl2F5N3O3 |
|---|---|
Peso molecular |
560.3g/mol |
Nombre IUPAC |
5-[(2,4-dichlorophenoxy)methyl]-N-[3,5-dimethyl-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-4-yl]furan-2-carboxamide |
InChI |
InChI=1S/C24H16Cl2F5N3O3/c1-10-23(11(2)34(33-10)8-14-18(27)20(29)22(31)21(30)19(14)28)32-24(35)17-6-4-13(37-17)9-36-16-5-3-12(25)7-15(16)26/h3-7H,8-9H2,1-2H3,(H,32,35) |
Clave InChI |
HMAOBYVPCGRUKK-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC2=C(C(=C(C(=C2F)F)F)F)F)C)NC(=O)C3=CC=C(O3)COC4=C(C=C(C=C4)Cl)Cl |
SMILES canónico |
CC1=C(C(=NN1CC2=C(C(=C(C(=C2F)F)F)F)F)C)NC(=O)C3=CC=C(O3)COC4=C(C=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(difluoromethoxy)phenyl]-N'-(2-furylmethyl)thiourea](/img/structure/B456340.png)
![[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURYL}METHANONE](/img/structure/B456341.png)
![5-METHYL-1,3-DIPHENYL-N-[4-(PIPERIDINOMETHYL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE](/img/structure/B456342.png)
![5-(1,5-dimethyl-1H-pyrazol-4-yl)-2-(3-furylmethylene)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B456344.png)
![Methyl 2-{[(3,4-diethoxyphenyl)acetyl]amino}-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B456345.png)
![Methyl 2-{[4-(difluoromethoxy)benzoyl]amino}-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B456346.png)

![[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(4-NITROPHENOXY)METHYL]-2-FURYL}METHANONE](/img/structure/B456348.png)
![[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone](/img/structure/B456350.png)


![N-[3-(4-chloro-3-methylphenoxy)-5-nitrophenyl]-5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B456355.png)
![2-(3,4-DICHLOROPHENOXY)-1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-ETHANONE](/img/structure/B456359.png)
